Anhydrovinblastine: A Technical Guide for Researchers and Drug Development Professionals
Anhydrovinblastine: A Technical Guide for Researchers and Drug Development Professionals
Anhydrovinblastine , a significant member of the vinca alkaloid family, serves as a crucial intermediate in the biosynthesis of the potent anticancer drugs vinblastine and vincristine. This semisynthetic derivative of vinblastine itself exhibits notable antineoplastic activity, primarily through its interaction with tubulin and subsequent disruption of microtubule dynamics. This in-depth guide provides a comprehensive overview of the chemical structure, properties, and biological activities of anhydrovinblastine, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
Anhydrovinblastine is a complex dimeric indole alkaloid, formed by the coupling of two monomeric precursors, catharanthine and vindoline.[1] Its intricate structure is fundamental to its biological function.
Table 1: Chemical Identifiers for Anhydrovinblastine
| Identifier | Value |
| IUPAC Name | methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹⁰]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-tetraene-10-carboxylate[2] |
| Molecular Formula | C₄₆H₅₆N₄O₈[2][3] |
| CAS Number | 38390-45-3[2][3] |
| SMILES | CCC1=C[C@@H]2C--INVALID-LINK--CCc1c([nH]c3ccccc13)--INVALID-LINK--(C(=O)OC)c1cc2c(cc1OC)N(C)[C@@H]1[C@]22CCN3CC=C--INVALID-LINK--([C@@H]23)--INVALID-LINK--[C@]1(O)C(=O)OC[4] |
| InChI | InChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3/t29-,38-,39+,40+,43+,44+,45-,46-/m0/s1[5] |
Table 2: Physicochemical Properties of Anhydrovinblastine
| Property | Value | Source |
| Molecular Weight | 792.96 g/mol | [4] |
| LogP (calculated) | 4 | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 11 | [6] |
| Solubility | Soluble in Chloroform and DMSO | [4][7] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available |
Mechanism of Action and Biological Activity
Anhydrovinblastine, like other vinca alkaloids, exerts its cytotoxic effects by targeting the tubulin protein, a fundamental component of microtubules.[2][3] By binding to β-tubulin, it inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. Consequently, the cell cycle is arrested in the M phase, ultimately leading to apoptosis (programmed cell death).[2][3]
Beyond its direct impact on mitosis, the disruption of microtubule integrity by vinca alkaloids triggers a cascade of downstream signaling events that contribute to their anticancer activity. These include:
-
Activation of the JNK/MAPK Pathway: Vinca alkaloids have been shown to induce prolonged activation of the c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. This activation is often mediated by an increase in reactive oxygen species (ROS) and is a critical step in initiating apoptosis.[8][9]
-
Modulation of Bcl-2 Family Proteins: The JNK activation can lead to the downregulation of anti-apoptotic proteins like Mcl-1 and the phosphorylation of Bcl-2, further promoting apoptosis.[8][10]
-
Induction of DNA Damage: Aberrant JNK activation in prometaphase can also lead to DNA damage, contributing to the cytotoxic effects of these compounds.[8]
-
Involvement of the PI3K/Akt Pathway: The PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation, can be modulated by compounds that affect microtubule dynamics. Colchicine, another microtubule-targeting agent, has been shown to induce apoptosis through the suppression of this pathway.[11]
Cytotoxicity
Anhydrovinblastine exhibits potent cytotoxic activity against various cancer cell lines. While extensive panels of IC50 values for anhydrovinblastine are not widely published, studies on its derivatives provide insight into its potency. For instance, in a study evaluating a series of anhydrovinblastine amide derivatives, anhydrovinblastine itself (referred to as 1a) was used as a positive control, and a related potent compound (12b) showed a similar cytotoxic potency.[12] This suggests that anhydrovinblastine has significant anti-proliferative effects.
Resistance to vinca alkaloids, including anhydrovinblastine, is a significant clinical challenge. A primary mechanism of resistance is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively transports the drugs out of cancer cells, reducing their intracellular concentration and efficacy.[13]
Experimental Protocols
Synthesis of Anhydrovinblastine
Anhydrovinblastine is most commonly synthesized through the biomimetic coupling of catharanthine and vindoline. A widely adopted method utilizes an iron(III)-mediated coupling followed by reduction.[14]
Protocol: Iron(III)-Mediated Coupling of Catharanthine and Vindoline
-
Reactant Preparation: In a suitable reaction vessel, dissolve catharanthine and vindoline in a 1:1 molar ratio in a minimal amount of a co-solvent such as trifluoroethanol (CF₃CH₂OH) to ensure solubility.[14]
-
Reaction Medium: Add an aqueous solution of 0.1 N hydrochloric acid (HCl) to the dissolved alkaloids.[14]
-
Coupling Reaction: To the stirred solution at room temperature (approximately 23°C), add 5 equivalents of iron(III) chloride (FeCl₃). The reaction mixture is typically stirred for a defined period to allow for the formation of the intermediate iminium ion.[14]
-
Reduction: Following the coupling reaction, the intermediate is reduced by the addition of an excess of sodium borohydride (NaBH₄). This step yields anhydrovinblastine.[14]
-
Work-up and Purification: The reaction is quenched, and the crude product is extracted using an appropriate organic solvent. The organic extracts are then combined, dried, and concentrated under reduced pressure. The crude anhydrovinblastine is then purified, typically by column chromatography or high-performance liquid chromatography (HPLC).
Purification by High-Performance Liquid Chromatography (HPLC)
Purification of anhydrovinblastine from the crude reaction mixture is essential to obtain a high-purity product for research and development. Reversed-phase HPLC is a commonly employed technique.
Representative HPLC Protocol:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[15]
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and organic solvents like methanol and acetonitrile.[15]
-
Detection: Anhydrovinblastine can be detected using a UV detector, typically at a wavelength around 254 nm.[15]
-
Sample Preparation: The crude product is dissolved in a suitable solvent, filtered through a 0.2 µm filter, and then injected into the HPLC system.[15]
Characterization
The structure and purity of synthesized anhydrovinblastine are confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure and confirm the identity of the compound. The complex spectra provide detailed information about the connectivity and chemical environment of each atom in the molecule.[14]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of anhydrovinblastine. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern, which provides further structural confirmation.[16] The fragmentation of the protonated molecule can provide characteristic ions that are indicative of the catharanthine and vindoline moieties.
Biosynthesis
In the plant Catharanthus roseus, anhydrovinblastine is a key intermediate in the biosynthesis of vinblastine and vincristine. The formation of anhydrovinblastine is an oxidative coupling reaction between catharanthine and vindoline, catalyzed by a peroxidase enzyme, such as CrPrx1.[1]
Conclusion
Anhydrovinblastine is a molecule of significant interest in medicinal chemistry and drug development. Its role as a key precursor to clinically important anticancer drugs and its own inherent biological activity make it a valuable subject of study. This guide provides a foundational understanding of its chemical and physical properties, mechanism of action, and methods for its synthesis and characterization, serving as a valuable resource for the scientific community. Further research into the specific cytotoxic profile of anhydrovinblastine and the development of novel derivatives holds promise for the future of cancer chemotherapy.
References
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- 14. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
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